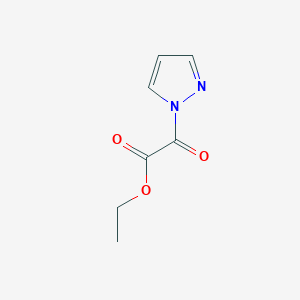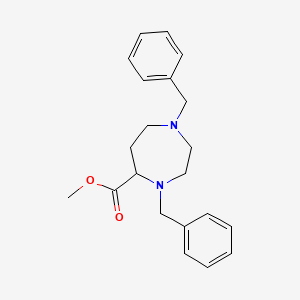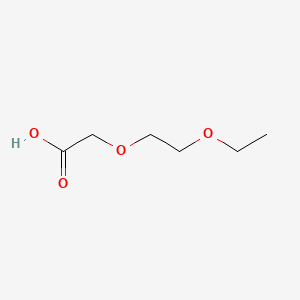
(r)-3-(Methoxycarbonyl)-4-methylpentanoic acid
Vue d'ensemble
Description
“®-3-(Methoxycarbonyl)-4-methylpentanoic acid” is an organic compound that contains a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOMe). The methoxycarbonyl group is an organyl group of formula ‒COOMe .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the methoxycarbonyl group into a suitable precursor molecule. This could potentially be achieved through a variety of organic reactions, such as esterification or carbonylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxycarbonyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, while the methoxycarbonyl group could be involved in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid and methoxycarbonyl groups could affect its solubility, acidity, and reactivity .Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, (R)-3-(Methoxycarbonyl)-4-methylpentanoic acid is used in stereoselective reactions. For instance, the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (Hytra) leads to (R)-3-hydroxy-4-methylpentanoic acid as a product, highlighting its role in producing enantiomerically pure compounds (Braun & Gräf, 2003). Furthermore, the synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate for the preparation of Aliskiren, demonstrates its utility in pharmaceutical synthesis (Andrushko et al., 2008).
Wine and Alcoholic Beverages Analysis
Research into the analysis of wine and other alcoholic beverages has developed methods to identify and quantify various methylpentanoic acids, including (R)-3-(Methoxycarbonyl)-4-methylpentanoic acid. These studies provide valuable insights into the composition and potential sensory impact of these compounds on beverages (Gracia-Moreno et al., 2015).
Pharmaceutical Applications
The compound's role in pharmaceutical research is exemplified by its use in synthesizing biologically active molecules. One study explored the synthesis of both enantiomers of 4-(2,6-dimethylheptyl)benzoic acid and examined their effects on cholesterol accumulation in aorta cells, highlighting the potential medicinal applications of these compounds (Gamalevich et al., 2015).
Enzymatic Studies and Chiral Hydroxyalkanoic Acids Production
Further, the compound is utilized in studies focused on the production of chiral hydroxyalkanoic acids from polyhydroxyalkanoates synthesized by bacteria, indicating its importance in biotechnological applications aimed at producing enantiomerically pure materials (Ren et al., 2005).
Mécanisme D'action
Target of Action
It’s known that carboxylic acid-containing drugs can interact with synthetic transmembrane anion transporters . These transporters can significantly increase the permeability of carboxylic acid-containing drugs across lipid bilayers of model vesicles .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly the anion transporters, leading to increased permeability of the cell membrane . This could result in enhanced drug delivery and potential drug-drug and drug-food interactions .
Biochemical Pathways
Carboxylic acid-containing compounds are known to interact with various metabolic, signaling, disease, drug, and physiological pathways .
Pharmacokinetics
For instance, the chiral nature of the compound could potentially influence its pharmacokinetics .
Result of Action
It can be inferred that the compound’s interaction with its targets could lead to changes in cell membrane permeability, potentially enhancing drug delivery .
Action Environment
For instance, the presence of other drugs or food can potentially lead to drug-drug and drug-food interactions .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to better understand its reactivity, investigate its potential uses, and develop safer and more efficient methods for its synthesis .
Propriétés
IUPAC Name |
(3R)-3-methoxycarbonyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(4-7(9)10)8(11)12-3/h5-6H,4H2,1-3H3,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGSWBAPDPWTG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260448 | |
| Record name | 1-Methyl (2R)-2-(1-methylethyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(Methoxycarbonyl)-4-methylpentanoic acid | |
CAS RN |
220498-08-8 | |
| Record name | 1-Methyl (2R)-2-(1-methylethyl)butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220498-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl (2R)-2-(1-methylethyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



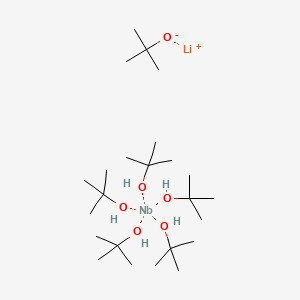

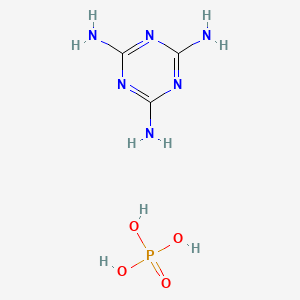


![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3421551.png)


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3421566.png)

